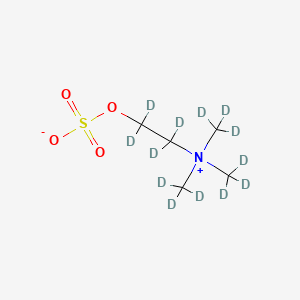
Choline-d13 (sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline-d13 (sulfate) is a deuterium-labeled version of choline sulfate. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Choline-d13 (sulfate) is synthesized by incorporating deuterium into choline sulfate. The process involves the substitution of hydrogen atoms with deuterium in the choline molecule. This can be achieved through various chemical reactions that introduce deuterium into the precursor molecules .
Industrial Production Methods
The industrial production of choline-d13 (sulfate) involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium into the final product. The process is carefully controlled to maintain high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Choline-d13 (sulfate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert choline-d13 (sulfate) into different reduced forms.
Substitution: The deuterium atoms in choline-d13 (sulfate) can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of choline-d13 (sulfate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of choline-d13 (sulfate) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Choline-d13 (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of choline in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into drug behavior and interactions
Mecanismo De Acción
Choline-d13 (sulfate) exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of choline and its derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Choline sulfate: The non-deuterated version of choline-d13 (sulfate).
Choline chloride: Another choline derivative used in similar research applications.
Deuterated choline derivatives: Other deuterium-labeled choline compounds used as tracers
Uniqueness
Choline-d13 (sulfate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and quantitation in studies, making it a valuable tool in drug development and metabolic research .
Propiedades
Fórmula molecular |
C5H13NO4S |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
[1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] sulfate |
InChI |
InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2 |
Clave InChI |
WXCQAWGXWVRCGP-RWNMDAAESA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-] |
SMILES canónico |
C[N+](C)(C)CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


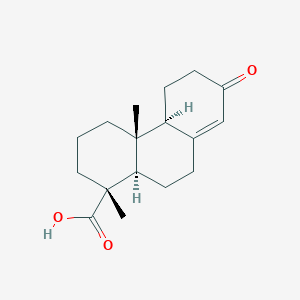
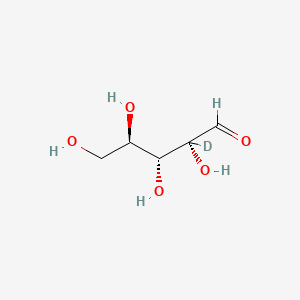
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
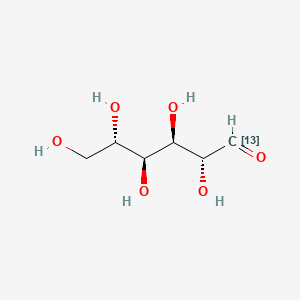
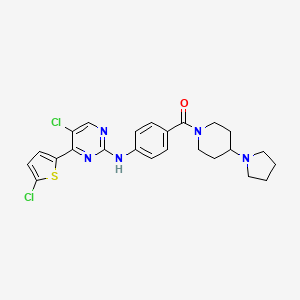
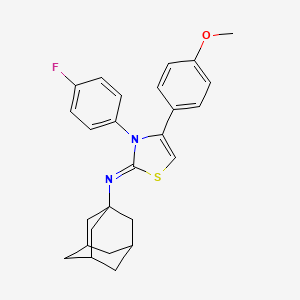
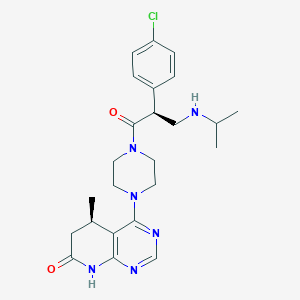

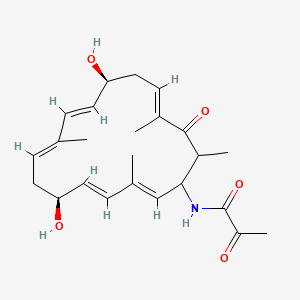
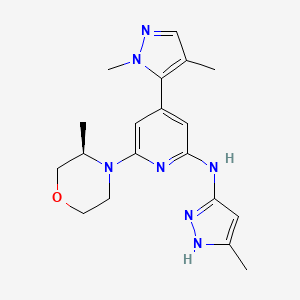
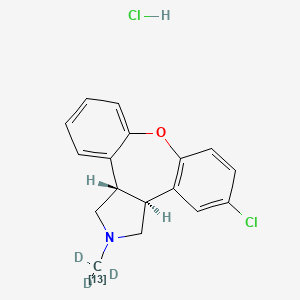
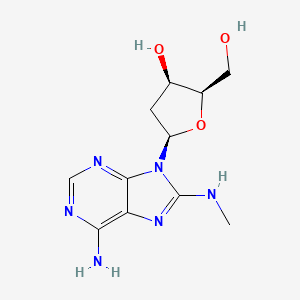
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
